N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
Description
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, fluorine substitution, and an oxadiazole moiety, which contribute to its distinct chemical behavior and potential utility in research and industry.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-11-3-8-15(9-12(11)2)20-17(23)10-16-21-18(24-22-16)13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFWVSGZSWOHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Acylation Reaction: The oxadiazole intermediate is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N’-(3,4-dimethylphenyl)piperazine: This compound shares structural similarities and is known for its inhibitory activity on acyl-CoAcholesterol O-acyltransferase.
N-(4-Fluorophenyl)-3,5-dimethoxybenzamide:
Uniqueness
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and fluorine substitution are particularly noteworthy, as they contribute to its stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
